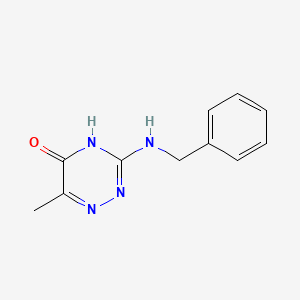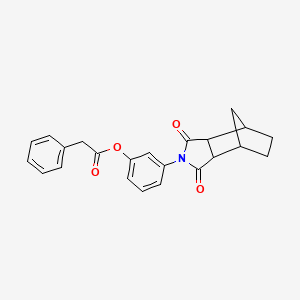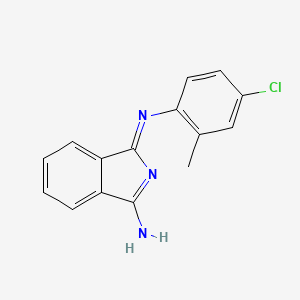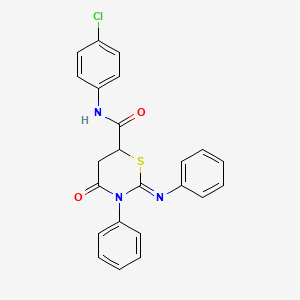
3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(benzylamino)-6-méthyl-1,2,4-triazin-5(4H)-one est un composé hétérocyclique appartenant à la famille des triazines. Ce composé est caractérisé par un cycle triazine substitué par un groupe benzylamino en position 3 et un groupe méthyle en position 6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(benzylamino)-6-méthyl-1,2,4-triazin-5(4H)-one implique généralement la réaction de la benzylamine avec la 6-méthyl-1,2,4-triazin-5(4H)-one dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, et peut nécessiter un catalyseur pour faciliter la réaction. Les conditions de réaction, notamment la température et le temps, sont optimisées pour obtenir des rendements élevés et une pureté élevée du produit souhaité.
Méthodes de production industrielle
Dans un cadre industriel, la production de 3-(benzylamino)-6-méthyl-1,2,4-triazin-5(4H)-one peut impliquer des procédés de lots à grande échelle ou en flux continu. Le choix de la méthode dépend de facteurs tels que l'échelle de production souhaitée, la rentabilité et les considérations environnementales. Les méthodes de production industrielle intègrent souvent des techniques avancées telles que des réacteurs automatisés et une surveillance en ligne pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(benzylamino)-6-méthyl-1,2,4-triazin-5(4H)-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe benzylamino peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de dérivés oxydés correspondants.
Réduction : Formation de dérivés réduits avec des groupes fonctionnels modifiés.
Substitution : Formation de dérivés de triazine substitués avec de nouveaux groupes fonctionnels remplaçant le groupe benzylamino.
4. Applications de la recherche scientifique
La 3-(benzylamino)-6-méthyl-1,2,4-triazin-5(4H)-one a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de voies biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement d'agrochimiques et de produits pharmaceutiques en raison de ses propriétés chimiques polyvalentes.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(benzylamino)-6-méthyl-1,2,4-triazin-5(4H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies inflammatoires, ce qui entraîne une diminution de l'inflammation. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzylamine : Un composé plus simple avec un groupe benzyle lié à un groupe fonctionnel amine.
6-méthyl-1,2,4-triazin-5(4H)-one : Le composé parent sans la substitution benzylamino.
Unicité
La 3-(benzylamino)-6-méthyl-1,2,4-triazin-5(4H)-one est unique en raison de la présence à la fois des groupes benzylamino et méthyle sur le cycle triazine. Cette combinaison de substituants confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C11H12N4O |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
3-(benzylamino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O/c1-8-10(16)13-11(15-14-8)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,15,16) |
Clé InChI |
WNQCIXTVCHTXGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(NC1=O)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622715.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B11622730.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)
![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)


![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622791.png)
